molecular formula C22H27N3O5 B4196151 1-(4-isobutoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine

1-(4-isobutoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine

Cat. No. B4196151
M. Wt: 413.5 g/mol
InChI Key: JOXNAQLBBWKFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isobutoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, commonly known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of benzoylpiperazines and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of IMD-0354 involves the inhibition of the activity of NF-κB. NF-κB plays a key role in the regulation of immune responses and inflammation. It is activated in response to various stimuli, including cytokines, growth factors, and stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of various genes that are involved in inflammation, immune responses, and cell survival. IMD-0354 inhibits the activity of NF-κB by targeting the IKKβ kinase, which is involved in the activation of NF-κB.
Biochemical and Physiological Effects:
IMD-0354 has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation. In addition, IMD-0354 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.

Advantages and Limitations for Lab Experiments

IMD-0354 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has high purity and stability, which makes it suitable for biological assays. It has been extensively studied for its potential therapeutic uses, which makes it a valuable tool for drug discovery and development. However, there are also some limitations to the use of IMD-0354 in lab experiments. It has low solubility in water, which can limit its use in certain assays. It is also a relatively expensive compound, which can limit its availability for some researchers.

Future Directions

There are several future directions for the study of IMD-0354. One direction is to further investigate its potential therapeutic uses in various diseases, such as cancer, autoimmune diseases, and inflammatory disorders. Another direction is to explore its pharmacokinetics and pharmacodynamics in vivo, which can provide valuable information for drug development. Furthermore, the development of new analogs of IMD-0354 with improved properties, such as solubility and potency, can also be a promising direction for future research.

Scientific Research Applications

IMD-0354 has been extensively studied for its potential therapeutic uses in various scientific research studies. It has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. IMD-0354 has also been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells.

properties

IUPAC Name

[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-[4-(2-methylpropoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-16(2)15-30-18-6-4-17(5-7-18)22(26)24-12-10-23(11-13-24)20-9-8-19(29-3)14-21(20)25(27)28/h4-9,14,16H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXNAQLBBWKFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl][4-(2-methylpropoxy)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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